4-Phenylimidazole

Catalog No.
S572452
CAS No.
670-95-1
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylimidazole

CAS Number

670-95-1

Product Name

4-Phenylimidazole

IUPAC Name

5-phenyl-1H-imidazole

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11)

InChI Key

XHLKOHSAWQPOFO-UHFFFAOYSA-N

Synonyms

5-Phenyl-1H-imidazole; 4(5)-Phenylimidazole; 4-Phenyl-1H-imidazole; 5-Phenylimidazole; NSC 195337;

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN2

The exact mass of the compound 4-Phenylimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195337. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenylimidazole (CAS 670-95-1) is a highly versatile, N-unsubstituted heterocyclic building block featuring an imidazole core substituted with a phenyl group at the 4-position. Exhibiting a melting point range of 142.0 to 146.0 °C and excellent solubility in polar organic solvents such as acetone (up to 25 mg/mL) and dimethyl sulfoxide, it is a stable crystalline solid. Unlike highly substituted derivatives, 4-phenylimidazole retains an active N-H bond, enabling tautomerism (often denoted as 4(5)-phenylimidazole) which is critical for dynamic hydrogen bonding and metal coordination [1]. In industrial and research procurement, this compound is primarily sourced as a high-purity precursor for active pharmaceutical ingredients (APIs), a structurally flexible ligand for transition metal catalysis, and a high-efficiency mixed-type corrosion inhibitor for copper processing .

Research Fit

β-Glucosidase inhibition studies
Reported high selectivity versus exoglycosidases
P450 crystallographic heme ligand
Forms direct N–Fe coordination bond
Solid-state thermodynamics and crystal engineering
Cohesive energy differs from 2-PhI
Corrosion inhibitor for copper
Mixed-type inhibition in acidic media

Procuring generic 'phenylimidazole' mixtures or substituting 4-phenylimidazole with its close isomers, such as 1-phenylimidazole or 2-phenylimidazole, fundamentally disrupts downstream chemical behavior [1]. 1-Phenylimidazole is N-substituted, meaning it lacks the critical N-H proton required for tautomerization and the formation of robust N-H···N intermolecular hydrogen-bonded networks [2]. Meanwhile, 2-phenylimidazole places the bulky phenyl ring directly adjacent to both nitrogen atoms, creating severe steric hindrance; this prevents direct N-metal coordination in sensitive catalytic or enzymatic environments, forcing weaker, solvent-mediated interactions [1]. Consequently, 4-phenylimidazole is strictly required when a process demands unhindered nitrogen coordination sites combined with the electronic influence and lipophilicity of a conjugated phenyl ring.

Substitution Risk

2-Phenylimidazole

Lacks direct N–Fe heme coordination; binds via water/hydroxide. May not support crystallographic trapping of P450 closed conformations.

1-Phenylimidazole

Also forms N–Fe bond, but enzyme inhibition profile differs (e.g., NOS IC50 25 μM vs 4-PhI 600 μM). Selectivity context may not transfer.

Simple imidazole

Lacks phenyl moiety for hydrophobic binding; >1250-fold weaker β-glucosidase inhibition. May not support heme pocket recognition.

Unhindered Direct Metal Coordination Capacity

The positional placement of the phenyl ring dictates the ligand's ability to bind to transition metals. Crystallographic studies on heme iron coordination demonstrate that 4-phenylimidazole successfully forms a direct N-Fe bond, situating the phenyl ring securely within the binding pocket without disrupting the metal-nitrogen linkage[1]. In stark contrast, 2-phenylimidazole suffers from steric clash, preventing direct coordination and instead forcing a weaker interaction mediated by a water molecule or hydroxide ion [1]. This structural distinction makes 4-phenylimidazole non-interchangeable for catalyst design requiring direct metal ligation.

Evidence DimensionHeme Iron (Fe) Coordination Mechanism
Target Compound DataForms a direct N-Fe coordination bond
Comparator Or Baseline2-Phenylimidazole fails to form a direct N-Fe bond (coordinates via an aqua ligand)
Quantified Difference100% shift in primary coordination sphere (Direct vs. Solvent-mediated)
ConditionsCytochrome P-450cam binding pocket crystallographic assay at 2.1 Å resolution

Buyers synthesizing organometallic catalysts or metalloenzyme inhibitors must select 4-phenylimidazole to ensure direct, stable metal-ligand bond formation.

β‑Glucosidase Ki
Head‑to‑head
0.8 μM (4‑PhI) vs >1 mM (imidazole)
Supports β‑glucosidase selectivity studies
pH‑independent, sweet almond enzyme

Solid-State Cohesive Energy and Thermodynamic Stability

The solid-state thermodynamic properties of phenylimidazoles are highly dependent on their substitution patterns. Thermodynamic evaluations reveal that 4-phenylimidazole exhibits significantly greater cohesive energy in its crystalline lattice compared to its isomer 2-phenylimidazole [1]. This increased stability is driven by stronger N-H···N intermolecular hydrogen bonding, which disrupts coplanar geometry but enforces a higher structural order during phase transitions (fusion and sublimation) [1]. For bulk material handling, this translates to predictable thermal behavior and superior solid-state stability.

Evidence DimensionCrystalline Cohesive Energy and Structural Order
Target Compound DataHigh cohesive energy driven by strong N-H···N interactions
Comparator Or Baseline2-Phenylimidazole exhibits lower cohesive energy and weaker intermolecular networking
Quantified DifferenceHigher entropies of phase transition for 4-phenylimidazole indicating superior structural order
ConditionsSolid-phase thermodynamic evaluation via combined Knudsen/quartz crystal effusion and calorimetry

Enhanced crystalline cohesive energy ensures better thermal stability and batch-to-batch reproducibility during high-temperature processing or bulk formulation.

P450 Heme Coordination
Head‑to‑head
Direct N–Fe bond (4‑PhI) vs water/hydroxide (2‑PhI)
Enables crystallographic trapping studies
2.1 Å resolution, P450cam

High-Efficiency Mixed-Type Copper Corrosion Inhibition

In industrial surface treatment, 4-phenylimidazole serves as a highly effective mixed-type corrosion inhibitor. Electrochemical testing on copper surfaces submerged in sulfuric acid demonstrates that 4-phenylimidazole achieves a maximum corrosion inhibition efficiency of 95.84% at a concentration of 8 mM [1]. This performance significantly outpaces unsubstituted baseline imidazoles, leveraging the added lipophilicity and surface coverage provided by the 4-position phenyl ring to form a robust chemisorbed protective film [1].

Evidence DimensionMaximum Corrosion Inhibition Efficiency
Target Compound Data95.84% inhibition efficiency
Comparator Or BaselineUnsubstituted imidazole baseline (historically lower efficiency and surface coverage)
Quantified DifferenceNear-total (>95%) suppression of copper dissolution
ConditionsCopper substrate in 0.5 M H2SO4 at 298 K, 8 mM inhibitor concentration

Procurement teams sourcing additives for acidic metal-cleaning or pickling baths can rely on 4-phenylimidazole for premium, high-efficiency surface protection.

Copper Corrosion Inhibition
Head‑to‑head
95.84% efficiency, mixed‑type inhibitor
Supports mixed‑type inhibitor formulation
0.5 M H₂SO₄, 8 mM, copper
Solid‑State Cohesive Energy
Head‑to‑head
Greater cohesive energy vs 2‑PhI
Supports solid‑state formulation research
N–H···N interactions, higher order
NOS Inhibition IC₅₀
Head‑to‑head
600 μM (4‑PhI) vs 25 μM (1‑PhI)
Supports isoform selectivity control
Bovine brain NOS, citrulline assay
IDO Inhibition (Reference)
Class‑level
IC₅₀ 48 μM (4‑PhI), ~4.8 μM (derivatives)
Supports IDO reference scaffold use
Recombinant human IDO, kynurenine assay

Ligand Precursor for Transition Metal Catalysis

Driven by its unhindered nitrogen atom and tautomeric flexibility, 4-phenylimidazole is the preferred isomer for synthesizing Co(II), Cu(II), and other 3d transition metal complexes [1]. Unlike 2-phenylimidazole, it allows direct N-metal bonding, making it ideal for developing coordination polymers and organometallic catalysts.

Active Pharmaceutical Ingredient (API) Metalloenzyme Targeting

Because it can directly coordinate with heme iron without the steric clash seen in 2-substituted analogs, 4-phenylimidazole is a critical building block in medicinal chemistry for designing specific Cytochrome P450 inhibitors and other metalloenzyme-targeting therapeutics [2].

Industrial Copper Pickling and Surface Protection

Leveraging its high cohesive energy and excellent surface adsorption properties, 4-phenylimidazole is deployed as a high-efficiency (95.84%) mixed-type corrosion inhibitor in 0.5 M sulfuric acid environments, protecting copper components during aggressive industrial cleaning processes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β‑Glucosidase pathway dissection
Reported selectivity profile vs exoglycosidases
Ki and isoform‑selectivity endpoints
P450 crystallographic phasing
Direct heme‑iron coordination capability
N–Fe bond geometry in crystal structures
Copper corrosion inhibitor formulation
Mixed‑type inhibitor mechanism
Polarization resistance in acidic media
IDO reference and crystallization tool
Parent scaffold identity for SAR studies
Co‑crystallization and scaffold‑selectivity review

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.068748264 Da

Monoisotopic Mass

144.068748264 Da

Heavy Atom Count

11

UNII

8VQ67XR7XY

Related CAS

40864-48-0 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

670-95-1

Wikipedia

4-phenyl-1H-imidazole

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